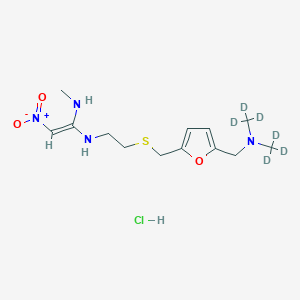
Thallium selenide
Overview
Description
Thallium selenide (TlSe) is a compound that is used in molten form as a semiconductor . It has a molecular formula of SeTl2 and a molecular weight of 487.72 .
Synthesis Analysis
TlSe layers are commonly manufactured using vacuum evaporation, by directly coalescing the elements under an inert argon environment or by direct combination of the elements at room temperature in liquid ammonia and organic solvents .Molecular Structure Analysis
The structure of TlSe has been determined to the partial structure factor level using the technique of neutron scattering and isotopic substitution . The results show strong hetero-coordination with a Tl-Se closest distance of 3.2 AA, a broad Tl-Tl distance centered at 4.5 AA, and the Se-Se distance at 4.8 AA .Chemical Reactions Analysis
The reaction between thallium (I) selenide and germanium (IV) selenide powders in the Tl2Se-GeSe2 system has been studied by differential thermal analysis and quantitative X-ray diffraction .Physical And Chemical Properties Analysis
TlSe has an excellent power factor (0.81 × 10^-2 W/mK^2) and ultra-low lattice thermal conductivity (0.46 W/mK) at 300 K . The low phonon group velocity and strong anharmonicity are the main factors leading to the ultra-low lattice thermal conductivity of TlSe .Scientific Research Applications
Thermoelectric Technology
Thallium selenide-type crystals are used in thermoelectric technology . These materials are intriguing due to their ultralow thermal conductivity, which is critical for optimizing thermoelectric energy conversion . Thermoelectric technology can meet certain energy needs by converting heat into electricity . For maximum efficiency, such technologies must minimize thermal conduction .
Energy Conversion
Thallium selenide is used in energy conversion . It is part of a class of simple crystals that could advance the efficiency of thermoelectric power technologies . Researchers are now certain of the atomic-level structural basis of the low thermal conduction in thallium selenide-type materials .
Low Melting Glasses
Thallium has been used with sulfur, selenium, or arsenic to produce low melting glasses . These glasses become fluid between 125 and 150 °C .
High Refraction Glasses
Thallium oxide has been used to produce glasses with a high index of refraction . It is also used in the manufacture of photo cells .
Two-Dimensional Materials
Thallium selenide is a promising candidate for future high-mobility optoelectronic devices . Two-dimensional (2D) materials, with unique electronic properties, superior optoelectronic properties, and dangling-bond-free surfaces, have attracted significant attention and experienced rapid development both in fundamental science and for practical applications .
X-ray Detector and Imaging Applications
Thallium-based semiconductors and scintillators, including thallium selenide, have been developed for high energy radiation detection . These materials can lead to a promising candidate material for X-ray detector and imaging applications .
Safety And Hazards
TlSe is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - repeated exposure. The target organs include the central nervous system (CNS), liver, and lungs .
Future Directions
properties
InChI |
InChI=1S/Se.2Tl | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHMHCGVMUPAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Tl].[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SeTl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311981 | |
| Record name | Thallium selenide (Tl2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark gray solid with metallic luster; Insoluble in water; [Merck Index] | |
| Record name | Thallium selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Thallium selenide | |
CAS RN |
15572-25-5, 12039-52-0 | |
| Record name | Thallium selenide (Tl2Se) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium selenide (Tl2Se) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium selenide (Tl2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithallium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)